molecular formula C3H2N2O2S2 B13122702 5-Sulfanylidene-2,5-dihydro-1,2,3-thiadiazole-4-carboxylic acid CAS No. 781562-92-3

5-Sulfanylidene-2,5-dihydro-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B13122702
CAS No.: 781562-92-3
M. Wt: 162.20 g/mol
InChI Key: BPUXRIMDKRNSLX-UHFFFAOYSA-N
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Description

5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. One common method includes the reaction of hydrazine hydrate with carbon disulfide in the presence of a base, leading to the formation of a dithiocarbazate intermediate. This intermediate undergoes cyclization to form the thiadiazole ring .

Industrial Production Methods: Industrial production methods for 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include disulfides, thiol derivatives, and various substituted thiadiazole compounds .

Scientific Research Applications

5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Mercapto-1,2,3-thiadiazole-4-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound for research and industrial applications .

Properties

CAS No.

781562-92-3

Molecular Formula

C3H2N2O2S2

Molecular Weight

162.20 g/mol

IUPAC Name

5-sulfanylidene-2H-thiadiazole-4-carboxylic acid

InChI

InChI=1S/C3H2N2O2S2/c6-2(7)1-3(8)9-5-4-1/h5H,(H,6,7)

InChI Key

BPUXRIMDKRNSLX-UHFFFAOYSA-N

Canonical SMILES

C1(=NNSC1=S)C(=O)O

Origin of Product

United States

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